2-(4-Cyanophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(4-Cyanophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a cyanophenyl group attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with glyoxylic acid under basic conditions. The reaction typically proceeds via the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reaction conditions would be optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Cyanophenyl)-2-oxoacetic acid.
Reduction: 2-(4-Aminophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Cyanophenyl)-2-hydroxyacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenyl)acetic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Cyanophenylacetic acid: Similar structure but with different functional groups, leading to distinct chemical behavior.
Uniqueness
2-(4-Cyanophenyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxy and a cyanophenyl group, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
2-(4-cyanophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSURQHMHJSIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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